molecular formula C9H5F2NO2S B3005457 3-(Difluoromethyl)-2,1-benzothiazole-5-carboxylic acid CAS No. 2248293-97-0

3-(Difluoromethyl)-2,1-benzothiazole-5-carboxylic acid

Cat. No. B3005457
CAS RN: 2248293-97-0
M. Wt: 229.2
InChI Key: RCKHOVUNVCILOU-UHFFFAOYSA-N
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Description

“3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is a synthetic chemical that is used as a pesticide . It’s a novel fungicidally active succinate dehydrogenase inhibitor . The CAS Number is 176969-34-9 and the Molecular formula is C6H6F2N2O2 .


Synthesis Analysis

The synthesis of this compound involves the development of unique synthesis routes, which rely on the van Leusen pyrrole synthesis and the halogen dance reaction . The synthesis of three completely novel difluoromethylated heterocycles has been reported .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by 1H NMR, 13C NMR, HRMS, and X-ray diffraction .


Chemical Reactions Analysis

The recent advances made in difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S, a field of research that has benefited from the invention of multiple difluoromethylation reagents .

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemicals with care, using appropriate personal protective equipment and following safety protocols .

Future Directions

The future directions of research on this compound could involve further exploration of its fungicidal activity, as well as the development of more efficient synthesis methods .

properties

IUPAC Name

3-(difluoromethyl)-2,1-benzothiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2S/c10-8(11)7-5-3-4(9(13)14)1-2-6(5)12-15-7/h1-3,8H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKHOVUNVCILOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSC(=C2C=C1C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethyl)-2,1-benzothiazole-5-carboxylic acid

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